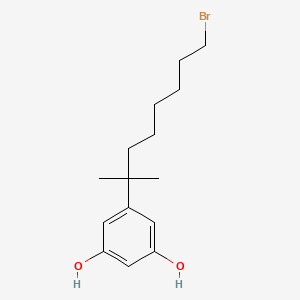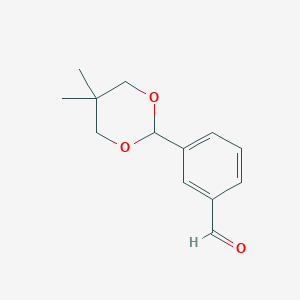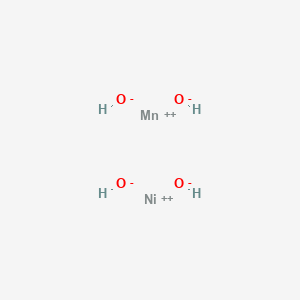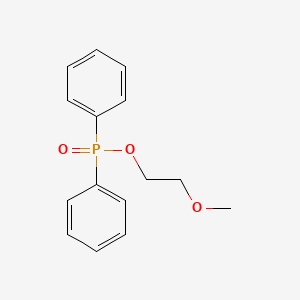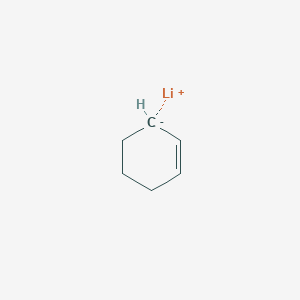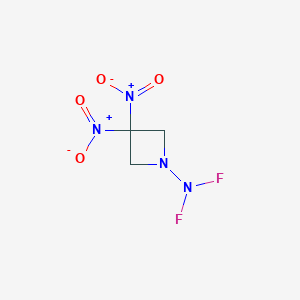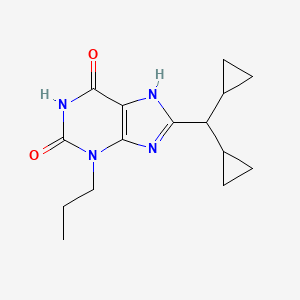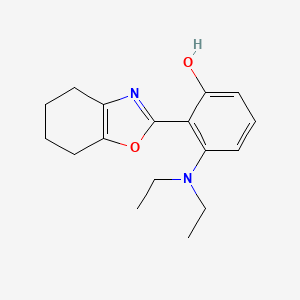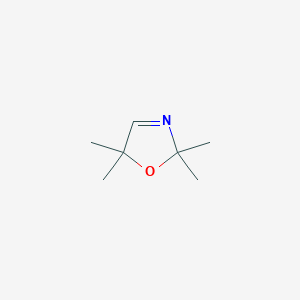![molecular formula C11H13IO B14275342 [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene CAS No. 137258-14-1](/img/structure/B14275342.png)
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is an organic compound that features a benzene ring substituted with a 3-(2-iodoethoxy)prop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain containing an iodine atom. The presence of iodine makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 3-(2-iodoethoxy)prop-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodoethoxy group. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the benzene ring and the aliphatic chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The aliphatic chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of [3-(2-Hydroxyethoxy)prop-1-EN-1-YL]benzene.
Oxidation: Formation of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzaldehyde or [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzoic acid.
Reduction: Formation of [3-(2-Iodoethoxy)propyl]benzene.
Applications De Recherche Scientifique
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of iodine-containing compounds and their biological activities.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. Additionally, the aliphatic chain can undergo various transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Methyl acetoacetate: Another ester of acetoacetic acid, with similar reactivity.
Acetylacetone: A diketone used in various chemical syntheses.
Uniqueness
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and other specialized fields. Its combination of an aromatic ring and an aliphatic chain also provides a versatile scaffold for further chemical modifications.
Propriétés
Numéro CAS |
137258-14-1 |
|---|---|
Formule moléculaire |
C11H13IO |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
3-(2-iodoethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C11H13IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2 |
Clé InChI |
XBEISTLEDRROOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
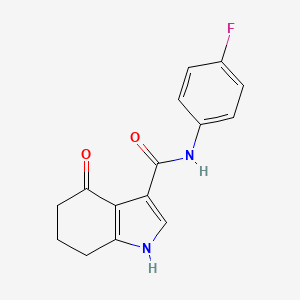
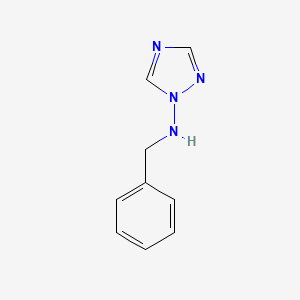
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
